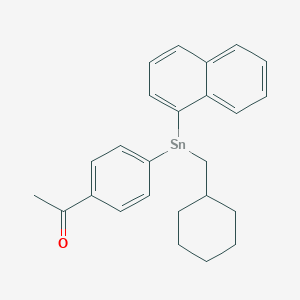
(+)-p-(Cyclohexylmethyl-1-naphthylstannyl) acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl is a complex organotin compound that features a combination of acetylphenyl, cyclohexylmethyl, and naphthalenyl groups bonded to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl typically involves the reaction of organotin precursors with the corresponding organic ligands. One common method is the Stille coupling reaction, which involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of organotin compounds like (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl may involve large-scale Stille coupling reactions or other organometallic synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives with different organic ligands .
科学的研究の応用
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl involves its interaction with molecular targets through its organotin center. The tin atom can coordinate with various ligands and participate in catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
- (4-Methylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl
- (4-Acetylphenyl)(cyclohexylmethyl)(phenyl)stannyl
- (4-Acetylphenyl)(methyl)(naphthalen-1-yl)stannyl
Uniqueness
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl is unique due to its specific combination of organic ligands, which imparts distinct chemical properties and reactivity. The presence of the naphthalenyl group, in particular, can influence its electronic properties and interactions with other molecules, making it valuable for specialized applications in synthesis and catalysis .
特性
分子式 |
C25H27OSn |
|---|---|
分子量 |
462.2 g/mol |
InChI |
InChI=1S/C10H7.C8H7O.C7H13.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;1-7(9)8-5-3-2-4-6-8;1-7-5-3-2-4-6-7;/h1-7H;3-6H,1H3;7H,1-6H2; |
InChIキー |
RWGCEOLMWMVHHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)[Sn](CC2CCCCC2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

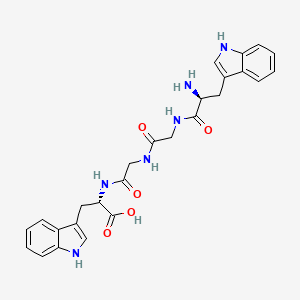
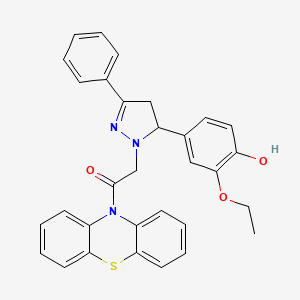
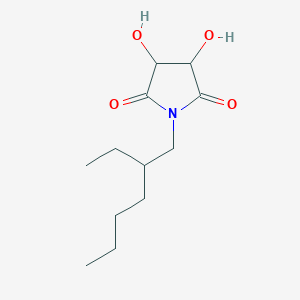
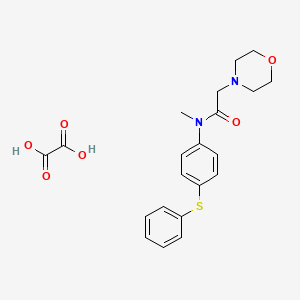
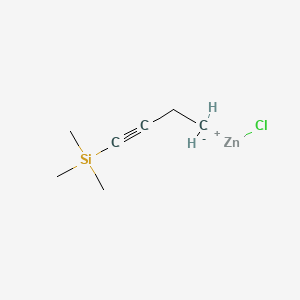
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
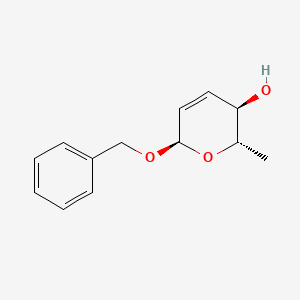

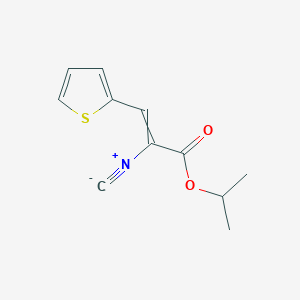
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
